

Application Notes and Protocols for Abemaciclib M18 Hydrochloride

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Compound of Interest

Compound Name: *Abemaciclib metabolite M18 hydrochloride*

Cat. No.: *B8093368*

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Introduction

Abemaciclib M18 hydrochloride is a potent and selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6). It is an active metabolite of Abemaciclib, a therapeutic agent used in the treatment of certain types of cancer.^{[1][2][3]} In a research setting, Abemaciclib M18 hydrochloride is a valuable tool for studying the cell cycle, particularly the G1 phase, and for investigating the therapeutic potential of CDK4/6 inhibition in various cancer models. This document provides detailed application notes and experimental protocols for the use of Abemaciclib M18 hydrochloride in research.

Mechanism of Action

Abemaciclib M18 hydrochloride, like its parent compound Abemaciclib, targets the cyclin D-CDK4/6-retinoblastoma (Rb) pathway.^{[4][5]} In normal cell cycle progression, the CDK4/6 complex with cyclin D phosphorylates the retinoblastoma protein (pRb). This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes necessary for the transition from the G1 to the S phase of the cell cycle.

By competitively inhibiting the ATP-binding pocket of CDK4 and CDK6, Abemaciclib M18 hydrochloride prevents the phosphorylation of pRb.^[5] This maintains pRb in its active, hypophosphorylated state, where it remains bound to E2F. The sequestration of E2F prevents

the transcription of S-phase entry genes, leading to a cell cycle arrest at the G1/S checkpoint.
[4][6]

Data Presentation

Biochemical and Cellular Activity

The following table summarizes the inhibitory activity of Abemaciclib and its metabolites. Notably, the major metabolites of Abemaciclib, including M18, demonstrate comparable potency to the parent drug in inhibiting CDK4 and CDK6.[7]

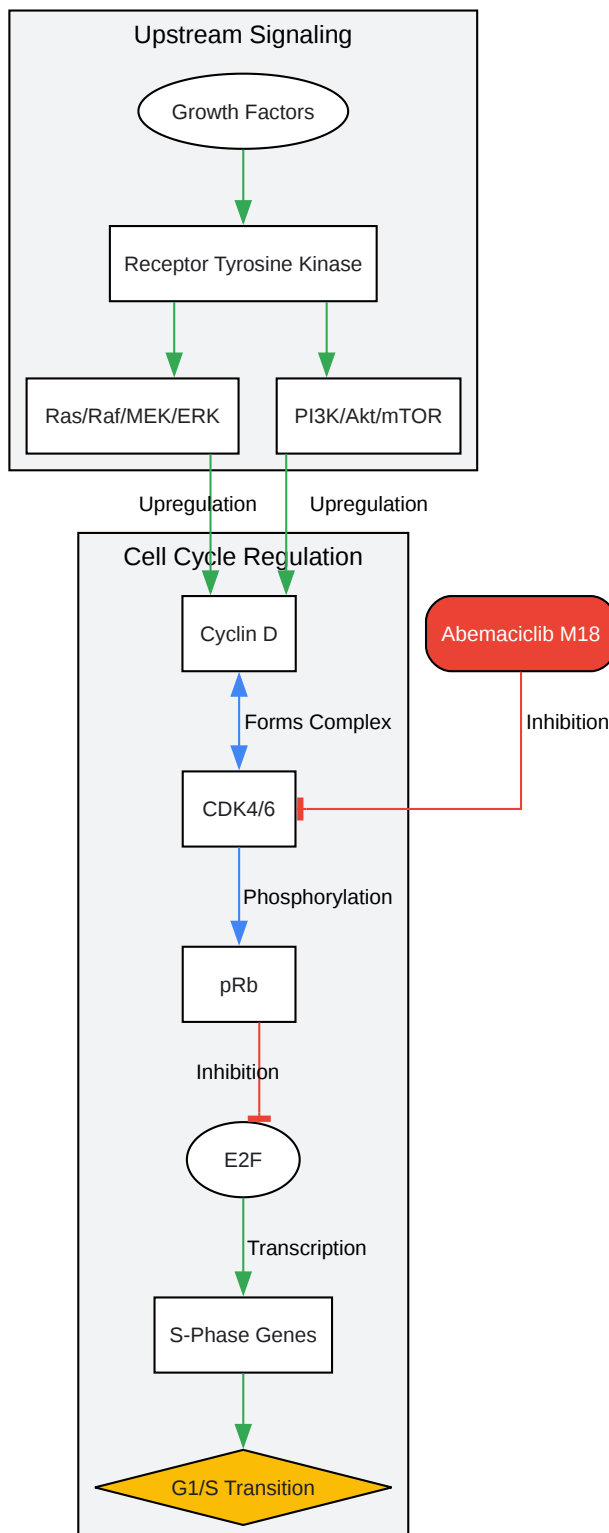
Compound	Target	IC50 (nM)	Cell Line	Assay Type	Reference
Abemaciclib	CDK4/cyclin D1	2	-	Biochemical	[5][6]
CDK6/cyclin D1	10	-	Biochemical	[5][6]	
Abemaciclib M2	CDK4	1-3	-	Biochemical	[7]
CDK6	1-3	-	Biochemical	[7]	
Abemaciclib M18	CDK4	1-3	-	Biochemical	[7]
CDK6	1-3	-	Biochemical	[7]	
Abemaciclib M20	CDK4	1-3	-	Biochemical	[7]
CDK6	1-3	-	Biochemical	[7]	

Physical and Chemical Properties

Property	Value
Synonyms	LSN3106729 hydrochloride
Molecular Formula	C ₂₅ H ₂₉ ClF ₂ N ₈ O
Molecular Weight	531.0 g/mol
Solubility	DMSO: ≥ 125 mg/mL (235.4 mM)H ₂ O: ≥ 100 mg/mL (188.32 mM)
Storage	Store at 4°C, sealed, away from moisture. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.

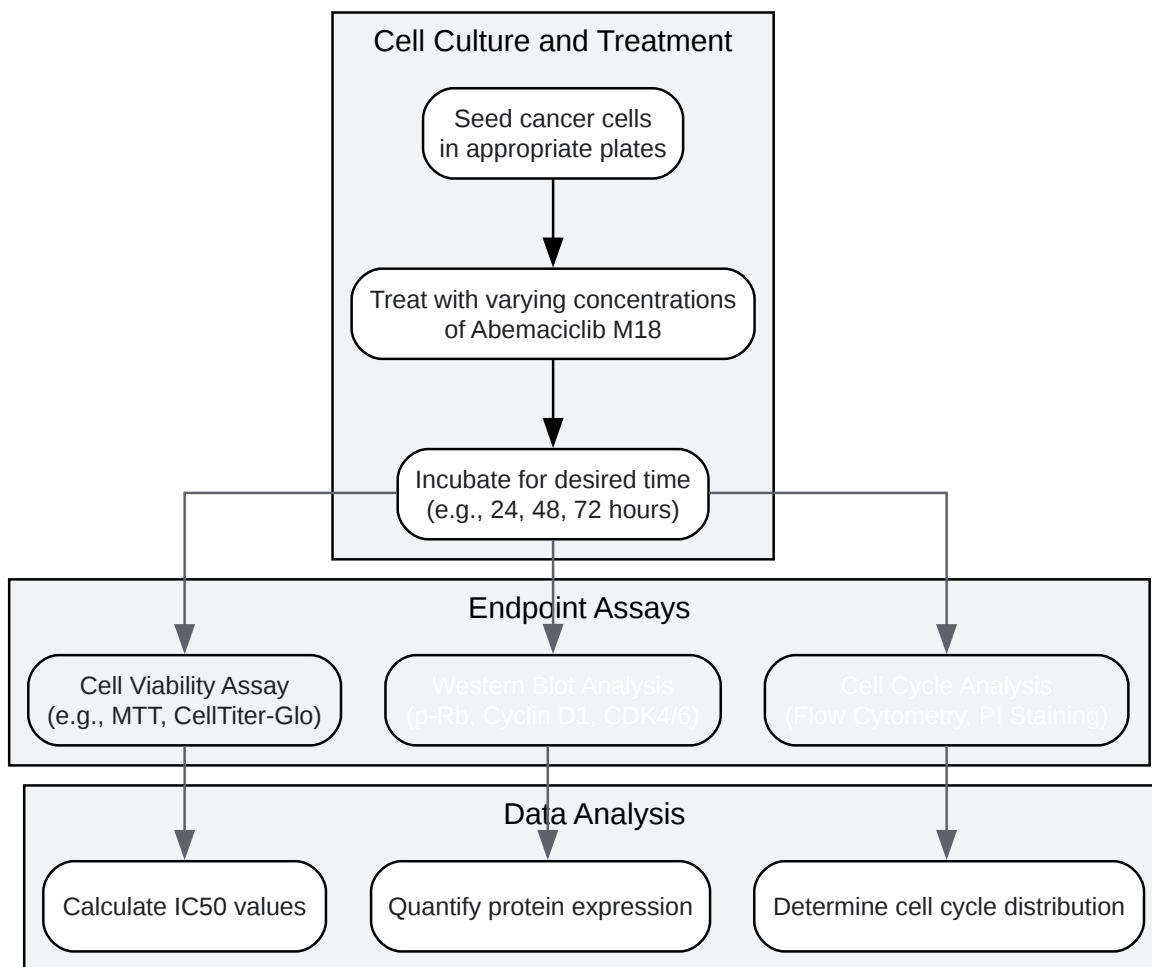
Mandatory Visualizations

CDK4/6 Signaling Pathway and Inhibition by Abemaciclib M18

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Caption: Mechanism of action of Abemaciclib M18 in the CDK4/6-Rb pathway.

Experimental Workflow for Assessing Abemaciclib M18 Activity



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